molecular formula C14H25O6PS3 B13806647 2-[Carboxymethylsulfanyl-[2-(6-methylheptoxy)-2-oxoethyl]sulfanylphosphanyl]sulfanylacetic acid

2-[Carboxymethylsulfanyl-[2-(6-methylheptoxy)-2-oxoethyl]sulfanylphosphanyl]sulfanylacetic acid

Cat. No.: B13806647
M. Wt: 416.5 g/mol
InChI Key: HHXOMFJFTFGXLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[Carboxymethylsulfanyl-[2-(6-methylheptoxy)-2-oxoethyl]sulfanylphosphanyl]sulfanylacetic acid is a complex organic compound characterized by the presence of multiple functional groups, including carboxyl, sulfanyl, and phosphanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Carboxymethylsulfanyl-[2-(6-methylheptoxy)-2-oxoethyl]sulfanylphosphanyl]sulfanylacetic acid typically involves multi-step organic synthesis techniques. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:

    Esterification: The initial step often involves the esterification of carboxylic acids with alcohols to form esters.

    Thioether Formation:

    Phosphorylation: The incorporation of phosphanyl groups is carried out using phosphorylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The process is optimized to minimize by-products and to ensure scalability for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[Carboxymethylsulfanyl-[2-(6-methylheptoxy)-2-oxoethyl]sulfanylphosphanyl]sulfanylacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiols and phosphines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Thiols, amines, and phosphines.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and phosphines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[Carboxymethylsulfanyl-[2-(6-methylheptoxy)-2-oxoethyl]sulfanylphosphanyl]sulfanylacetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[Carboxymethylsulfanyl-[2-(6-methylheptoxy)-2-oxoethyl]sulfanylphosphanyl]sulfanylacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to the inhibition of enzymatic reactions or the modulation of signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Carboxymethylsulfanyl-succinic acid: Similar in structure but lacks the phosphanyl group.

    2-[Carboxymethylsulfanyl-(4-nitrophenyl)methyl]sulfanylacetic acid: Contains a nitrophenyl group instead of the phosphanyl group.

    2-[Carboxymethylsulfanyl(dioctyl)stannyl]sulfanylacetic acid: Contains a stannyl group instead of the phosphanyl group.

Uniqueness

The presence of the phosphanyl group in 2-[Carboxymethylsulfanyl-[2-(6-methylheptoxy)-2-oxoethyl]sulfanylphosphanyl]sulfanylacetic acid distinguishes it from similar compounds

Properties

Molecular Formula

C14H25O6PS3

Molecular Weight

416.5 g/mol

IUPAC Name

2-[carboxymethylsulfanyl-[2-(6-methylheptoxy)-2-oxoethyl]sulfanylphosphanyl]sulfanylacetic acid

InChI

InChI=1S/C14H25O6PS3/c1-11(2)6-4-3-5-7-20-14(19)10-24-21(22-8-12(15)16)23-9-13(17)18/h11H,3-10H2,1-2H3,(H,15,16)(H,17,18)

InChI Key

HHXOMFJFTFGXLN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCOC(=O)CSP(SCC(=O)O)SCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.